N-Allyl-2-{[(4-chlorophenoxy)acetyl]amino}benzamide N-Allyl-2-{[(4-chlorophenoxy)acetyl]amino}benzamide
Brand Name: Vulcanchem
CAS No.: 790246-68-3
VCID: VC0467776
InChI: InChI=1S/C18H17ClN2O3/c1-2-11-20-18(23)15-5-3-4-6-16(15)21-17(22)12-24-14-9-7-13(19)8-10-14/h2-10H,1,11-12H2,(H,20,23)(H,21,22)
SMILES: C=CCNC(=O)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Cl
Molecular Formula: C18H17ClN2O3
Molecular Weight: 344.8g/mol

N-Allyl-2-{[(4-chlorophenoxy)acetyl]amino}benzamide

CAS No.: 790246-68-3

Main Products

VCID: VC0467776

Molecular Formula: C18H17ClN2O3

Molecular Weight: 344.8g/mol

N-Allyl-2-{[(4-chlorophenoxy)acetyl]amino}benzamide - 790246-68-3

CAS No. 790246-68-3
Product Name N-Allyl-2-{[(4-chlorophenoxy)acetyl]amino}benzamide
Molecular Formula C18H17ClN2O3
Molecular Weight 344.8g/mol
IUPAC Name 2-[[2-(4-chlorophenoxy)acetyl]amino]-N-prop-2-enylbenzamide
Standard InChI InChI=1S/C18H17ClN2O3/c1-2-11-20-18(23)15-5-3-4-6-16(15)21-17(22)12-24-14-9-7-13(19)8-10-14/h2-10H,1,11-12H2,(H,20,23)(H,21,22)
Standard InChIKey JCDPYWGLOWCTPH-UHFFFAOYSA-N
SMILES C=CCNC(=O)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Cl
Canonical SMILES C=CCNC(=O)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Cl
PubChem Compound 2502229
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator